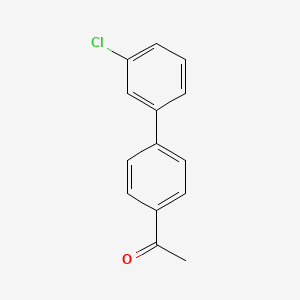

4-Acetyl-3'-chlorobiphenyl

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[4-(3-chlorophenyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c1-10(16)11-5-7-12(8-6-11)13-3-2-4-14(15)9-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFBYEORCCIAEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398917 | |

| Record name | 1-(3'-Chloro[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5002-13-1 | |

| Record name | 1-(3'-Chloro[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations for 4 Acetyl 3 Chlorobiphenyl

Strategic Design of Synthetic Routes for 4-Acetyl-3'-chlorobiphenyl and its Analogs

The preparation of this compound necessitates a strategic approach to ensure the correct placement of the acetyl and chloro substituents on the biphenyl (B1667301) framework. The synthetic design must consider the directing effects of the substituents and the potential for side reactions.

Friedel-Crafts Acylation: Optimization and Selectivity Control

Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. sigmaaldrich.comorganic-chemistry.org In the context of this compound, this involves the reaction of 3-chlorobiphenyl (B164846) with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

The reaction proceeds via an electrophilic aromatic substitution mechanism where an acylium ion, generated from the acylating agent and the Lewis acid, attacks the aromatic ring. sigmaaldrich.compw.live The acetyl group is introduced onto one of the phenyl rings of the 3-chlorobiphenyl substrate. The primary challenge and focus of optimization lie in controlling the regioselectivity of this acylation to favor the formation of the desired 4-acetyl isomer.

Careful control of reactant stoichiometry is crucial for maximizing the yield of the desired mono-acylated product and minimizing the formation of di-acylated or other byproducts. A stoichiometric amount of the Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is often required because it forms a complex with the product ketone, rendering it inactive. organic-chemistry.orgpw.live

Furthermore, the reaction must be conducted under strictly anhydrous conditions. The presence of moisture can lead to the deactivation of the Lewis acid catalyst and hydrolysis of the acylating agent, thereby reducing the efficiency of the reaction.

| Parameter | Condition | Rationale |

| Reactant | 3-Chlorobiphenyl | Substrate |

| Acylating Agent | Acetyl Chloride | Source of the acetyl group |

| Catalyst | Aluminum Chloride (AlCl₃) | Lewis acid to generate acylium ion |

| Stoichiometry | Near 1:1:1 (Substrate:Agent:Catalyst) | To promote mono-acylation and compensate for catalyst complexation with the product. |

| Reaction Environment | Anhydrous | To prevent catalyst deactivation and hydrolysis of the acylating agent. |

This table provides a generalized overview of typical reactant and condition considerations for the Friedel-Crafts acylation of 3-chlorobiphenyl.

Temperature is a critical parameter in Friedel-Crafts acylation. The reaction is typically exothermic, and elevated temperatures can lead to a variety of side reactions, including polysubstitution and rearrangement of the acylium ion, although the latter is less common with acyl groups compared to alkyl groups. sigmaaldrich.com To ensure high selectivity for the 4-position and minimize the formation of undesired isomers, the reaction temperature is often carefully controlled, frequently being maintained at or below room temperature. researchgate.net

| Temperature Range | Outcome |

| Low (e.g., 0-5 °C) | Favors kinetic control, potentially increasing selectivity for the less sterically hindered para-position. |

| Moderate (e.g., Room Temperature) | A common compromise between reaction rate and selectivity. |

| High | Increases the rate of reaction but can lead to a decrease in selectivity and an increase in the formation of byproducts. researchgate.net |

This table illustrates the general impact of temperature on the selectivity and outcome of Friedel-Crafts acylation reactions.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. kochi-tech.ac.jpnih.gov This palladium-catalyzed reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or its ester) with an organohalide. kochi-tech.ac.jpgre.ac.uk For the synthesis of this compound, this could involve the coupling of a suitably substituted phenylboronic acid with a corresponding chlorophenyl derivative.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle that includes the oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. kochi-tech.ac.jpwhiterose.ac.uk

The Suzuki-Miyaura coupling is highly applicable for the synthesis of substituted biphenyls, including those with chloro- and acetyl- functionalities. smolecule.comresearchgate.net The reaction exhibits a broad functional group tolerance, which is a significant advantage over many other coupling methods. acs.org For the synthesis of this compound, two primary retrosynthetic approaches can be envisioned:

Route A: Coupling of (4-acetylphenyl)boronic acid with 1-bromo-3-chlorobenzene (B44181) or 1-iodo-3-chlorobenzene.

Route B: Coupling of (3-chlorophenyl)boronic acid with 4-bromoacetophenone or 4-iodoacetophenone.

The choice between these routes may depend on the commercial availability and stability of the starting materials. Aryl chlorides can also be used as coupling partners, though they are generally less reactive than the corresponding bromides and iodides and may require more specialized catalyst systems. nih.govresearchgate.net

Achieving high yields and purity in Suzuki-Miyaura synthesis requires careful optimization of several factors. The choice of palladium catalyst, ligand, base, and solvent system are all critical. researchgate.net

Catalyst and Ligand: A variety of palladium sources can be used, such as Pd(OAc)₂ or Pd(PPh₃)₄. The choice of phosphine (B1218219) ligand is crucial and can significantly influence the efficiency of the catalytic cycle. gre.ac.ukacs.org

Base: A base is required to facilitate the transmetalation step. Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). scielo.bruio.no

Solvent: The reaction is often carried out in a two-phase system, such as a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of the base. acs.org

Homocoupling of the boronic acid is a potential side reaction that can affect the purity of the final product. researchgate.netacs.org Careful control of reaction conditions, including temperature and the stoichiometry of the reactants, can help to minimize this and other side reactions. researchgate.net

| Parameter | Options/Considerations | Impact on Yield and Purity |

| Palladium Precatalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Catalyst activity and stability. |

| Ligand | Phosphine-based (e.g., PPh₃, XPhos, SPhos) | Influences the rate of oxidative addition and reductive elimination. nih.govacs.org |

| Boron Source | Boronic acid, Boronic ester (e.g., pinacol (B44631) ester) | Stability and reactivity in the transmetalation step. gre.ac.uk |

| Aryl Halide | Aryl iodide > Aryl bromide > Aryl chloride | Reactivity decreases down the series. nih.gov |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Affects the rate of transmetalation. |

| Solvent System | Toluene/water, Dioxane/water, THF/water | Solubilizes reactants and facilitates phase transfer. |

This table summarizes key parameters and their influence on the outcome of Suzuki-Miyaura coupling reactions for the synthesis of substituted biphenyls.

Ullmann-Type Coupling Variants

The Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides to form a symmetrical biaryl, has evolved into versatile "Ullmann-type" reactions for creating carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org These variants often proceed under milder conditions than the classic Ullmann reaction, which required high temperatures. organic-chemistry.orgresearchgate.net For the synthesis of asymmetric biaryls like this compound, a common approach involves the coupling of an aryl halide with a different organometallic partner. organic-chemistry.org

One such variant involves the copper-catalyzed coupling of an aryl halide with an organolithium compound at low temperatures. organic-chemistry.org In the context of this compound, this could theoretically involve the reaction of 1-(4-iodophenyl)ethanone with 3-chlorophenyllithium in the presence of a copper(I) catalyst.

Recent advancements have focused on developing more efficient and environmentally friendly Ullmann-type couplings. These include the use of immobilized copper(II) catalysts and microwave-assisted synthesis to reduce reaction times and improve yields. researchgate.net For instance, a biocatalyst prepared from copper acetate (B1210297) and the plant Trapa natans L. has been employed for Ullmann coupling of aryl halides at room temperature. researchgate.net While not specifically documented for this compound, these methodologies present potential avenues for its synthesis.

The general mechanism for the classic Ullmann reaction involves the oxidative addition of an aryl halide to a copper(I) species, followed by another oxidative addition with a second aryl halide molecule and subsequent reductive elimination to form the biaryl product. organic-chemistry.org In Ullmann-type reactions, the mechanism can vary, but often involves a catalytic cycle with a copper species undergoing oxidation and reduction. organic-chemistry.org

Table 1: Comparison of Ullmann-Type Coupling Variants

| Catalyst System | Reaction Conditions | Advantages | Potential Application to this compound |

| Copper(I) with Aryllithium Reagents | Low temperatures organic-chemistry.org | Formation of asymmetric biaryls organic-chemistry.org | Coupling of 1-(4-iodophenyl)ethanone and 3-chlorophenyllithium |

| Immobilized Copper(II) | Varies, often milder than classic conditions researchgate.net | Reusable catalyst, potentially greener synthesis researchgate.net | Coupling of an appropriate acetylphenyl halide and a chlorophenyl halide |

| Biocatalyst (e.g., from Trapa natans L. and copper acetate) | Room temperature researchgate.net | Environmentally friendly, mild conditions researchgate.net | Coupling of an appropriate acetylphenyl halide and a chlorophenyl halide |

| Microwave-Assisted Synthesis | Reduced reaction times researchgate.net | Faster synthesis, potentially higher yields researchgate.net | Acceleration of the coupling reaction between suitable precursors |

Grignard Reaction Approaches for Acetyl Group Introduction

The Grignard reaction is a powerful tool for forming carbon-carbon bonds and can be adapted to introduce an acetyl group onto a biphenyl scaffold. mnstate.eduleah4sci.commasterorganicchemistry.com This approach would typically involve the reaction of a Grignard reagent, such as (3'-chloro-[1,1'-biphenyl]-4-yl)magnesium bromide, with an acetylating agent.

The Grignard reagent is formed by reacting the corresponding aryl halide, in this case, 4-bromo-3'-chlorobiphenyl, with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). iitk.ac.in The magnesium inserts into the carbon-halogen bond, creating a highly nucleophilic organometallic compound. leah4sci.comiitk.ac.in

To introduce the acetyl group, the newly formed Grignard reagent would be reacted with an appropriate electrophile, such as acetyl chloride or acetic anhydride. byjus.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acetylating agent. iitk.ac.in This is followed by an acidic workup to protonate the resulting intermediate and yield the final product, this compound. masterorganicchemistry.comiitk.ac.in

It is crucial to carry out the reaction under anhydrous conditions, as Grignard reagents are strong bases and will react with water or other protic solvents, which would destroy the reagent. mnstate.eduleah4sci.com

Table 2: Key Steps in Grignard Reaction for Acetyl Group Introduction

| Step | Description | Reactants | Product of Step |

| 1. Grignard Reagent Formation | Reaction of an aryl halide with magnesium metal in an ether solvent. iitk.ac.in | 4-Bromo-3'-chlorobiphenyl, Magnesium (Mg), Anhydrous Ether | (3'-Chloro-[1,1'-biphenyl]-4-yl)magnesium bromide |

| 2. Nucleophilic Attack | The Grignard reagent attacks the carbonyl carbon of an acetylating agent. iitk.ac.in | (3'-Chloro-[1,1'-biphenyl]-4-yl)magnesium bromide, Acetyl chloride | Intermediate alkoxide |

| 3. Acidic Workup | Protonation of the intermediate to form the final alcohol product. iitk.ac.in | Intermediate alkoxide, Aqueous acid (e.g., H₃O⁺) | This compound |

Reaction Mechanism Elucidation in this compound Synthesis

Mechanistic Pathways of Electrophilic Aromatic Substitution (Friedel-Crafts)

The Friedel-Crafts acylation is a primary method for the synthesis of aryl ketones, including this compound. sigmaaldrich.com This reaction proceeds via an electrophilic aromatic substitution mechanism. byjus.comsigmaaldrich.com The process begins with the formation of a highly electrophilic acylium ion. This is achieved by the reaction of an acyl halide, such as acetyl chloride, with a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). byjus.comsigmaaldrich.comwikipedia.org The Lewis acid coordinates to the halogen of the acyl chloride, facilitating the cleavage of the carbon-halogen bond to generate the resonance-stabilized acylium ion (CH₃CO⁺). sigmaaldrich.commasterorganicchemistry.com

The acylium ion then acts as the electrophile and is attacked by the electron-rich aromatic ring of 3-chlorobiphenyl. byjus.com The attack occurs at the 4-position of the phenyl ring that is not substituted with chlorine, as this position is activated and sterically accessible. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.com

In the final step, a weak base, such as the AlCl₄⁻ complex formed in the initial step, removes a proton from the carbon atom bearing the new acetyl group. wikipedia.orgmasterorganicchemistry.com This deprotonation restores the aromaticity of the ring, yielding this compound. The AlCl₃ catalyst is regenerated in this process, although in practice, more than a stoichiometric amount of the catalyst is often required because the product ketone can form a complex with the Lewis acid. wikipedia.org

Catalytic Cycles in Palladium-Mediated Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are powerful methods for constructing the biphenyl core of molecules like this compound. nih.govnobelprize.orglibretexts.org These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. nobelprize.orglibretexts.orguwindsor.ca

The catalytic cycle typically initiates with the oxidative addition of an aryl halide (e.g., 1-bromo-3-chlorobenzene or 4-bromoacetophenone) to the palladium(0) complex. nobelprize.orglibretexts.org This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) intermediate. nobelprize.org

The next step is transmetalation , where an organometallic reagent (e.g., a boronic acid in the Suzuki reaction or an organozinc compound in the Negishi reaction) transfers its organic group to the palladium(II) complex. nobelprize.orglibretexts.org For the synthesis of this compound, this would involve the transfer of either the 3-chlorophenyl group or the 4-acetylphenyl group to the palladium center.

Finally, the cycle concludes with reductive elimination , where the two organic groups on the palladium(II) complex are coupled together to form the desired biphenyl product, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. nobelprize.orglibretexts.org

Different palladium-catalyzed reactions utilize various modes of catalysis, including Pd(II)/Pd(0) and Pd(II)/Pd(IV) cycles, depending on the specific reactants and conditions. nih.gov

Investigation of Intermediates and Transition States

The study of reaction intermediates and transition states is crucial for understanding and optimizing synthetic pathways. In the Friedel-Crafts acylation, the key intermediate is the acylium ion, which is a resonance-stabilized carbocation. sigmaaldrich.commasterorganicchemistry.com The stability of this intermediate influences the reactivity and regioselectivity of the reaction. The transition state for the electrophilic attack on the aromatic ring involves the formation of a high-energy arenium ion (sigma complex). masterorganicchemistry.com Computational models can be used to predict the structures and energies of these transition states. psu.edu

The metabolic pathways of related chlorobiphenyls have been studied, revealing the formation of various hydroxylated and dihydroxylated intermediates. acs.orgnih.gov For example, 4-chlorobiphenyl (B17849) (PCB3) is metabolized to form catechol derivatives which can be further oxidized to reactive quinones. acs.orgnih.gov While not a synthetic intermediate, understanding these metabolic intermediates is important in the broader context of the compound's chemical behavior.

Advanced Purification and Characterization Techniques for Synthetic Validation

Following the synthesis of this compound, rigorous purification and characterization are essential to confirm its identity and purity.

Purification: Recrystallization is a common technique used to purify solid organic compounds. This method involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution. A mixture of ethanol (B145695) and water can be an effective solvent system for this purpose.

Column chromatography is another powerful purification method that separates compounds based on their differential adsorption onto a stationary phase. For this compound, a silica (B1680970) gel column with a suitable eluent system (a mixture of polar and non-polar solvents) would be employed to separate the desired product from unreacted starting materials and byproducts.

Characterization: A combination of spectroscopic and analytical techniques is used to validate the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. ¹H NMR provides information about the number and types of protons and their neighboring environments, while ¹³C NMR reveals the carbon skeleton of the molecule. Specific chemical shifts and coupling patterns would confirm the positions of the acetyl group and the chlorine atom on the biphenyl framework.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the compound, confirming the molecular formula C₁₄H₁₁ClO. The isotopic pattern observed in the mass spectrum, due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes), provides further evidence for the compound's identity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. A strong absorption band in the region of 1670-1690 cm⁻¹ would be characteristic of the carbonyl (C=O) stretching vibration of the acetyl group.

Melting Point Analysis: A sharp and well-defined melting point is an indicator of the purity of a crystalline solid.

Table 3: Analytical Techniques for the Validation of this compound

| Technique | Purpose | Expected Result |

| ¹H NMR | Structural elucidation, proton environment | Signals corresponding to the aromatic protons and the methyl protons of the acetyl group with specific chemical shifts and coupling constants. |

| ¹³C NMR | Carbon skeleton determination | Signals for all 14 carbon atoms, including the carbonyl carbon of the acetyl group and the carbons of the two phenyl rings. |

| HRMS | Molecular formula confirmation | A molecular ion peak corresponding to the exact mass of C₁₄H₁₁ClO. |

| IR Spectroscopy | Functional group identification | A strong absorption band for the carbonyl (C=O) group. |

| Melting Point | Purity assessment | A sharp and specific melting range. |

Chromatographic Separation Methods (e.g., Column Chromatography)

Column chromatography is a fundamental and widely used technique for the purification of biphenyl derivatives, including this compound. This method separates compounds based on their differential adsorption to a stationary phase, typically silica gel, and their solubility in a mobile phase (eluent). researchgate.net For compounds like acetylated biphenyls, the polarity of the acetyl group and the biphenyl system allows for effective separation from non-polar impurities, such as unreacted starting materials, and more polar by-products.

The choice of eluent system is critical for achieving good separation. A gradient of solvents with increasing polarity is often used. researchgate.net For instance, a common approach involves starting with a non-polar solvent like heptane (B126788) or hexane (B92381) and gradually introducing a more polar solvent such as ethyl acetate or dichloromethane. researchgate.netuva.nl This gradient elution first removes non-polar impurities and then elutes the desired product, leaving highly polar impurities adsorbed to the silica gel. The progress of the separation is monitored by Thin-Layer Chromatography (TLC) to identify fractions containing the pure compound. anu.edu.au In some cases, automated flash chromatography systems can be used for more efficient and rapid purification. google.com

| Stationary Phase | Eluent System (Mobile Phase) | Application Notes | Reference |

|---|---|---|---|

| Silica Gel (SiO₂) | Ethyl Acetate / Heptane (e.g., 0:1 to 1:5 or 3:5, v/v) | A gradient elution is typically employed, starting with low polarity to elute non-polar by-products, with the polarity gradually increased to elute the target ketone. uva.nl | uva.nl |

| Silica Gel (SiO₂) | Ethyl Acetate / n-hexane (e.g., 4:6) | Used for the purification of similar biphenyl-ketone structures, demonstrating the utility of this solvent system for separating compounds with comparable polarities. researchgate.net | researchgate.net |

| C-18 Reversed-Phase Silica | Acetonitrile (B52724) / Water or Methanol / Water | In reversed-phase chromatography, a non-polar stationary phase is used with a polar mobile phase. This can be an alternative for separating compounds that are difficult to purify using normal-phase silica gel. | beilstein-journals.org |

Recrystallization and Solvent Selection for Purity Enhancement

Recrystallization is a powerful technique for purifying solid compounds to a high degree. mt.com The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. ualberta.ca An ideal recrystallization solvent will dissolve the compound completely at its boiling point but only sparingly at room temperature or below, while impurities remain either soluble or insoluble at all temperatures. libretexts.org

For this compound, post-synthesis purification is often achieved via recrystallization. The selection of an appropriate solvent is the most critical step and is guided by the polarity of the molecule. Given its structure, which includes a polar ketone group and a largely non-polar chlorinated biphenyl backbone, solvents of intermediate polarity or mixtures of polar and non-polar solvents are often effective. libretexts.org A mixture of ethanol and water is a commonly cited system for analogous compounds, where the compound is dissolved in the hot "good" solvent (ethanol) and the "bad" solvent (water) is added to induce crystallization upon cooling. ualberta.ca

The process involves dissolving the crude solid in a minimal amount of the hot solvent to form a saturated solution. ualberta.ca If colored impurities are present, they may be removed by adding activated charcoal. The hot solution is then filtered to remove any insoluble impurities and allowed to cool slowly. ualberta.ca Slow cooling promotes the formation of large, pure crystals as the solubility of the compound decreases. The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried. ualberta.ca

| Solvent/System | Boiling Point (°C) | General Application | Reference |

|---|---|---|---|

| Ethanol/Water | ~78-100 | A common two-solvent system. The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy, followed by reheating to clarify and slow cooling. ualberta.ca | ualberta.ca |

| Methanol | ~65 | Used for the recrystallization of various biphenyl-ketones and isoflavones. researchgate.net | researchgate.net |

| Toluene | ~111 | A higher-boiling point non-polar solvent that can be effective for compounds with lower polarity. google.com | google.com |

| Ethyl Acetate / Hexane | ~69-77 | This two-solvent system can also be used for recrystallization, where the compound is dissolved in the better solvent (ethyl acetate) and the poor solvent (hexane) is added to induce precipitation. libretexts.org | libretexts.org |

Purity Assessment for Research Applications

Assessing the purity of this compound is essential to ensure that experimental results are attributable to the compound itself and not to contaminants. A combination of analytical techniques is typically used to confirm both the identity and the purity of the final product.

Gas Chromatography (GC) coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is a powerful method for assessing purity. nist.gov GC separates volatile compounds based on their boiling points and interaction with the column's stationary phase. GC-FID provides quantitative data on the relative amounts of different components in a sample, allowing for the calculation of purity as a percentage of the total peak area. nist.gov GC-MS provides structural information by fragmenting the eluted compounds and analyzing their mass-to-charge ratio, which helps to identify impurities and confirm the molecular weight of the target compound. uva.nl

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for purity assessment, particularly for compounds that may not be sufficiently volatile or stable for GC analysis. HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. A UV detector is commonly used, and the purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is indispensable for structural confirmation and can also be used for purity assessment. ¹H NMR provides detailed information about the chemical environment of hydrogen atoms, and the integration of peak areas can be used to determine the relative ratio of the compound to known impurities or a calibrated internal standard. ¹³C NMR confirms the carbon framework of the molecule.

Mass Spectrometry (MS) , especially High-Resolution Mass Spectrometry (HRMS), provides a precise measurement of the molecular weight of the compound, confirming its elemental composition. The isotopic pattern observed, particularly due to the presence of chlorine (³⁵Cl and ³⁷Cl), can further corroborate the identity of this compound. wiley-vch.de

| Technique | Information Provided | Application Notes | Reference |

|---|---|---|---|

| GC-FID | Quantitative purity assessment based on peak area percentage. | Effective for volatile and thermally stable chlorinated biphenyls. nist.gov Requires calibration for accurate quantification. | nist.gov |

| GC-MS | Separation of components with identification based on mass spectra. | Confirms molecular weight and fragmentation patterns of the main product and impurities. | |

| HPLC-UV | Quantitative purity assessment based on peak area percentage at a specific UV wavelength. | A versatile method suitable for a wide range of biphenyl derivatives. Purity is often reported as >95% or >98% for research-grade chemicals. | |

| NMR (¹H, ¹³C) | Structural confirmation and detection of impurities with characteristic signals. | Provides unambiguous structural verification. Quantitative NMR (qNMR) can be used for highly accurate purity determination with an internal standard. | |

| HRMS | Highly accurate molecular weight and elemental formula confirmation. | Verifies the chemical formula (C₁₄H₁₁ClO) by matching the exact mass. wiley-vch.de The isotopic distribution pattern for chlorine is a key diagnostic feature. | wiley-vch.de |

Computational Chemistry and Molecular Modeling of 4 Acetyl 3 Chlorobiphenyl

Quantum Mechanical Approaches for Electronic Structure and Reactivity.kisti.re.krgrafiati.comresearchgate.net

Quantum mechanical methods are essential for understanding the electronic structure and predicting the reactivity of molecules like 4-Acetyl-3'-chlorobiphenyl. These approaches calculate fundamental electronic properties that govern how the molecule interacts with itself and other chemical species.

The Complete Neglect of Differential Overlap (CNDO/2) method, an all-valence electron approach, has been utilized to compute the net atomic charge and the components of the atomic dipole moment at each atomic center of the this compound molecule. researchgate.netgrafiati.comtandfonline.com This semi-empirical quantum chemistry method provides a quantitative basis for understanding the charge distribution across the molecule. tandfonline.comcolab.ws The calculated total energy, binding energy, and total dipole moment for this compound are key parameters derived from these computations. grafiati.comtandfonline.com While specific numerical values for the atomic charges and dipole moment of this compound are part of detailed research findings, the application of the CNDO/2 method is consistently reported in its computational analysis. researchgate.netgrafiati.comtandfonline.com

Table 1: Summary of CNDO/2 Computational Analysis for this compound

| Computed Parameter | Method | Significance |

| Net Atomic Charge | CNDO/2 | Describes the electron distribution at each atomic center. grafiati.comtandfonline.com |

| Atomic Dipole Moment | CNDO/2 | Indicates the polarity of individual atoms within the molecule. grafiati.comtandfonline.com |

| Total Dipole Moment | CNDO/2 | Represents the overall polarity of the molecule. grafiati.comtandfonline.com |

| Total Energy | CNDO/2 | A measure of the molecule's overall stability. grafiati.comtandfonline.com |

| Binding Energy | CNDO/2 | The energy required to separate the molecule into its constituent atoms. grafiati.comtandfonline.com |

The study of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to predicting a molecule's chemical reactivity. numberanalytics.comnumberanalytics.com The energy and symmetry of these orbitals determine how a molecule will interact with other reactants. numberanalytics.com For instance, the HOMO is the orbital from which electrons are most likely to be donated in a chemical reaction. libretexts.orglibretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons. libretexts.orglibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial reactivity index. libretexts.orgwuxiapptec.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wuxiapptec.com In computational studies, analyzing the lobes and distribution of the HOMO and LUMO on the reaction sites helps to understand reaction mechanisms. wuxiapptec.com While specific HOMO-LUMO data for this compound require targeted computational analysis, the principles of Frontier Molecular Orbital (FMO) theory are a standard approach for assessing its reactivity profile. numberanalytics.comnumberanalytics.com

Table 2: Significance of Frontier Molecular Orbitals in Reactivity Analysis

| Orbital/Concept | Description | Role in Reactivity |

| HOMO (Highest Occupied Molecular Orbital) | The molecular orbital with the highest energy that contains electrons. libretexts.org | Acts as the electron donor in reactions with electrophiles. libretexts.org |

| LUMO (Lowest Unoccupied Molecular Orbital) | The molecular orbital with the lowest energy that is empty of electrons. libretexts.org | Acts as the electron acceptor in reactions with nucleophiles. libretexts.org |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. libretexts.org | A key indicator of molecular stability and reactivity; a smaller gap often correlates with higher reactivity. wuxiapptec.com |

Intermolecular Interactions and Molecular Ordering.kisti.re.krgrafiati.comresearchgate.net

Understanding the forces between this compound molecules is crucial for explaining its bulk properties, such as its potential liquid crystalline behavior. grafiati.comtandfonline.com Computational models evaluate these interactions by separating them into long-range and short-range components. researchgate.netgrafiati.com

To evaluate the long-range intermolecular interactions for this compound, a modified Rayleigh-Schrödinger perturbation theory is employed. researchgate.netgrafiati.comtandfonline.com This quantum mechanical perturbation method is used to calculate the energy of a system that is slightly modified from a simpler, solvable system. tcd.ie In the context of intermolecular forces, this approach, often combined with a multicenter-multipole expansion method, calculates the electrostatic, induction, and dispersion forces that act over larger distances between molecules. researchgate.netgrafiati.com

For short-range interactions, which include repulsive forces from electron cloud overlap and exchange interactions, a "6-exp" potential function is assumed. researchgate.netgrafiati.comgrafiati.com This function models the interaction energy as a combination of an attractive term (proportional to the inverse sixth power of the distance, representing van der Waals forces) and a repulsive exponential term. researchgate.netgrafiati.com This combined approach of using Rayleigh-Schrödinger theory for long-range and the "6-exp" potential for short-range forces allows for a comprehensive calculation of the total intermolecular interaction energy. researchgate.netgrafiati.com

By calculating the total interaction energy for a pair of this compound molecules over a range of positions and orientations, a potential energy surface is generated. researchgate.nettandfonline.com These calculations are performed with high precision, often at intervals of 0.1 Å in translation and 1° in rotation, to identify the most energetically favorable configurations. researchgate.netgrafiati.com

The probability of a specific molecular configuration occurring is then determined using Maxwell-Boltzmann (MB) statistics. researchgate.netgrafiati.comtandfonline.com This statistical mechanics principle relates the probability of a state to its energy. researchgate.net The analysis of stacking and in-plane interaction energies helps to determine the most favorable pairing geometry between molecules, which in turn provides a model for the molecular alignment and ordering in condensed phases. grafiati.comtandfonline.com

Table 3: Components of Intermolecular Interaction and Ordering Analysis

| Component | Method/Theory | Purpose |

| Long-Range Interactions | Modified Rayleigh-Schrödinger Perturbation Theory | To calculate electrostatic and dispersion forces between molecules. researchgate.netgrafiati.com |

| Short-Range Interactions | "6-exp" Potential Function | To model repulsive and van der Waals forces at close proximity. researchgate.netgrafiati.com |

| Configurational Energy | Sum of Long- and Short-Range Interactions | To find the minimum energy (most stable) arrangement of molecules. researchgate.nettandfonline.com |

| Configurational Probability | Maxwell-Boltzmann (MB) Statistics | To calculate the likelihood of each specific molecular arrangement. researchgate.nettandfonline.com |

Stacking and In-Plane Interaction Energy Analysis

Computational analysis of this compound (ACBP) has been performed to understand its molecular alignment, which is crucial for predicting its behavior in condensed phases. tandfonline.comresearchgate.net Using methods like the Complete Neglect of Differential Overlap (CNDO/2), researchers have calculated net atomic charges and atomic dipole-moment components. tandfonline.com These calculations form the basis for determining the configurational energy through techniques such as the modified Rayleigh-Schrödinger perturbation method. tandfonline.com

By systematically evaluating stacking and in-plane interaction energies at various translational (0.1 Å intervals) and rotational (1° intervals) arrangements, it is possible to identify the most stable geometrical pairing between two this compound molecules. tandfonline.com This analysis reveals the preferred orientation and strength of intermolecular forces, such as van der Waals and electrostatic interactions, which govern the molecule's packing in crystals and its potential to form liquid crystalline phases. tandfonline.comresearchgate.net The study of these interactions helps in developing a molecular model to understand and correlate with properties like liquid crystallinity. tandfonline.com

A comparative analysis with other biphenyl (B1667301) derivatives, such as 4'-Nitro-2-biphenylamine (NBPA) and 4-Acetyl-3'-fluorobiphenyl (AFBP), has been conducted to understand the influence of different substituents on molecular alignment. tandfonline.com The investigation highlighted that strong intermolecular interaction energies and specific minimum energy configurations are key determinants of the alignment of molecules with respect to one another. tandfonline.comresearchgate.net

Molecular Dynamics and Conformational Analysis

Molecular dynamics simulations and conformational analysis are essential for understanding the three-dimensional structure and flexibility of this compound. These computational methods provide insights into the energetically favorable shapes the molecule can adopt and the barriers to their interconversion. nih.gov

Rotational Barriers and Torsional Angles in Biphenyl Systems

In unsubstituted biphenyl, the phenyl rings are twisted with respect to each other in the gas phase, with a dihedral angle of approximately 43° to 45°. researchgate.net The planar conformations (0° and 180°) and the perpendicular conformation (90°) represent energy barriers. comporgchem.com The barrier at 0° is due to steric hindrance between the ortho-hydrogens, while the barrier at 90° is attributed to a loss of π-conjugation between the rings. comporgchem.com

For substituted biphenyls like this compound, the rotational barriers and preferred torsional angles are influenced by the nature and position of the substituents. Computational methods such as Density Functional Theory (DFT) can be used to calculate these properties. biomedres.us For example, studies on other biphenyl derivatives have shown that the rotational barrier can be classified based on its height, influencing the stability and interchangeability of atropisomers (conformational isomers that are stable enough to be isolated). wuxibiology.com

Table 1: General Classification of Atropisomers Based on Rotational Energy Barriers

| Class | Rotational Energy Barrier (kcal/mol) | Half-life for Interconversion | Characteristics |

| Class 1 | < 20 | Seconds | Freely and quickly rotating, behave as a single compound. wuxibiology.com |

| Class 2 | 20 - 30 | Hours to days | Separable with techniques like chiral SFC. wuxibiology.com |

| Class 3 | > 30 | Years | Very stable, can be developed as a single compound. wuxibiology.com |

Impact of Substituents on Molecular Conformation

The acetyl and chloro substituents in this compound significantly influence its molecular conformation. The chlorine atom at the 3'-position introduces both steric and electronic effects. umich.edu Its size can influence the preferred torsional angle to minimize steric repulsion with the adjacent phenyl ring. Electronically, the chlorine atom is electron-withdrawing, which can alter the electron density distribution across the biphenyl system.

Computational Studies of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of this compound, providing a deeper understanding of its vibrational and electronic structure.

Simulated Vibrational Modes and Their Assignment

Computational techniques, particularly Density Functional Theory (DFT), are widely used to simulate the vibrational spectra (Infrared and Raman) of molecules. tandfonline.com By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which aids in the assignment of experimental vibrational bands to specific atomic motions within the molecule.

For biphenyl derivatives, characteristic vibrational modes include C-H stretching, C-C stretching of the phenyl rings, and vibrations associated with the inter-ring C-C bond. researchgate.net The presence of substituents introduces new vibrational modes. In this compound, specific modes related to the acetyl group (e.g., C=O stretching) and the chloro group (e.g., C-Cl stretching) would be expected. tandfonline.com

Studies on similar molecules like monochlorobiphenyls have shown that the position of the chlorine atom significantly affects the vibrational frequencies, allowing for the differentiation of isomers. researchgate.netresearchgate.net For example, the C-C-C in-plane stretching modes can be characteristic analytical bands for different isomers. researchgate.net A comparative computational analysis of this compound with related compounds can help in understanding the effects of the acetyl and chloro substituents on the vibrational frequencies. tandfonline.com

Table 2: General Regions for Characteristic Vibrational Modes in Substituted Biphenyls

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretching | 3100 - 3000 |

| C=O Stretching (Acetyl group) | 1715 - 1680 |

| Phenyl Ring C-C Stretching | 1600 - 1450 |

| C-Cl Stretching | 800 - 600 |

Note: These are general ranges and the exact positions for this compound would require specific computational analysis.

Prediction of NMR Chemical Shifts and Coupling Constants

Computational chemistry offers powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants (J). nih.gov These predictions are crucial for the structural elucidation and verification of synthesized compounds.

Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide accurate calculations of NMR chemical shifts (¹H and ¹³C). unn.edu.ng The accuracy of these predictions can be enhanced by considering solvent effects, for instance, by using models like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM). unn.edu.ng

The prediction of coupling constants is more challenging but can be achieved through various computational approaches, including machine learning models trained on large datasets of experimental values. nih.govd-nb.info These models use molecular descriptors to estimate the coupling constants between different nuclei. d-nb.info For this compound, computational prediction of the ¹H and ¹³C NMR spectra would involve calculating the chemical shifts for each unique proton and carbon atom and the coupling constants between neighboring protons. These theoretical values can then be compared with experimental data to confirm the molecular structure.

Spectroscopic Characterization and Advanced Analytical Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 4-Acetyl-3'-chlorobiphenyl in solution. Through one- and two-dimensional experiments, it is possible to map the precise connectivity of atoms and confirm the substitution pattern on the biphenyl (B1667301) framework.

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

¹H NMR: The proton NMR spectrum is characterized by distinct signals for the acetyl group and the aromatic protons on the two phenyl rings. The methyl protons of the acetyl group typically appear as a sharp singlet, as they have no adjacent protons to couple with. The aromatic protons resonate in a more downfield region and exhibit complex splitting patterns due to spin-spin coupling between neighboring protons. The protons on the 4-acetylated ring often present as an AA'BB' system, appearing as two sets of doublets. The protons on the 3'-chlorinated ring display more complex multiplets, reflecting their distinct chemical environments.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms. oregonstate.edu Key signals include the carbonyl carbon of the acetyl group, which resonates significantly downfield (typically around 197 ppm), and the methyl carbon, which appears far upfield (around 26 ppm). wiley-vch.dersc.org The twelve aromatic carbons, including four quaternary carbons (which lack directly attached protons), are observed in the intermediate region of the spectrum. The chemical shifts of these carbons are influenced by the electron-withdrawing effects of the acetyl group and the chlorine atom, as well as their position on the biphenyl rings. oregonstate.eduspectrabase.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: As specific experimental data for this compound is not readily available in the cited literature, these values are predicted based on data from analogous compounds such as 4-acetylbiphenyl (B160227) and other chlorinated biphenyls. wiley-vch.dersc.orgchemicalbook.com)

¹H NMR (in CDCl₃)| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (acetyl) | ~2.65 | Singlet |

| H-2', H-4', H-5', H-6' | ~7.30 - 7.70 | Multiplet |

| H-3, H-5 | ~7.75 | Doublet |

¹³C NMR (in CDCl₃)

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ (acetyl) | ~26.7 |

| Aromatic CH | ~125.0 - 130.5 |

| Quaternary Carbons (C-Cl, C-C) | ~133.0 - 144.0 |

COSY (COrrelation SpectroscopY): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H correlations), typically over two to three bonds. sdsu.edu For this compound, COSY would reveal the connectivity of protons within each aromatic ring, helping to trace the sequence of protons around each ring system and differentiate them.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate the signals of protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com This technique is fundamental for assigning the specific ¹³C signals for each protonated carbon in the aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JHC and ³JHC). youtube.com HMBC is crucial for assigning quaternary (non-protonated) carbons. For instance, the protons of the acetyl methyl group would show a correlation to the carbonyl carbon. Protons on both rings would show correlations to the carbons of the biphenyl linkage, definitively confirming the connection between the two rings. uni-rostock.de

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental formula of this compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. acs.org For this compound, the molecular formula is C₁₄H₁₁ClO. HRMS can distinguish this formula from other possibilities with the same nominal mass. The presence of a chlorine atom is also confirmed by the characteristic isotopic pattern of the molecular ion peak ([M]⁺• and [M+2]⁺•) in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 2: Molecular Formula and Mass Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₁ClO | nih.gov |

| Molecular Weight (Nominal) | 230.7 g/mol | nih.gov |

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation, providing detailed structural information. epa.goveplbas.com The fragmentation of this compound is expected to follow pathways characteristic of methyl ketones and biphenyl structures.

Key expected fragmentation pathways include:

Loss of a methyl radical (•CH₃): A primary fragmentation pathway for methyl ketones is the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion, [M-15]⁺, at m/z 215.

Formation of the chlorobiphenyl cation: Cleavage of the bond between the acetyl group and the phenyl ring can result in the formation of the 3'-chlorobiphenyl cation, [C₁₂H₈Cl]⁺, at m/z 188.

Loss of Chlorine: Fragmentation may also involve the loss of the chlorine atom, leading to further diagnostic ions.

Analysis of these fragment ions in an MS/MS experiment allows for the confirmation of the presence of both the acetyl group and the chlorinated biphenyl core.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. uky.edu A detailed crystallographic study of this compound has been performed, revealing its conformation and intermolecular interactions in the solid state. iucr.org

The analysis shows that the molecule adopts a non-planar conformation. iucr.org The angle between the mean planes of the two phenyl rings (the dihedral angle) is 37.7°. iucr.org This twisted conformation is a characteristic feature of many substituted biphenyls and is a result of steric hindrance between the ortho-hydrogens on the two rings. The C(3)-Cl bond length is 1.745 Å, which is consistent with C-Cl bonds in similar aromatic compounds. iucr.org The study also noted some disorder in the acetyl group within the crystal lattice. iucr.org The crystallographic data provides benchmark values for bond lengths, bond angles, and torsional angles that are essential for computational modeling and understanding the compound's properties.

Table 3: Selected Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₁ClO | iucr.org |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/c | iucr.org |

| Dihedral Angle (between phenyl rings) | 37.7 (3)° | iucr.org |

| C(3)-Cl Bond Length | 1.745 (6) Å | iucr.org |

Crystal System, Space Group, and Unit Cell Parameters

The crystalline form of this compound has been determined through X-ray crystallography. The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. The specific space group identified for this crystal structure is P21/c. This space group indicates a primitive unit cell with a 2-fold screw axis and a glide plane perpendicular to the b-axis.

A related compound, 4-acetyl-2'-chlorobiphenyl, also crystallizes in the monoclinic space group P21/c. iucr.orgiucr.org Its unit cell dimensions are a = 4.00 Å, b = 38.51 Å, c = 7.52 Å, with a β angle of 100.07°. iucr.orgiucr.org Another similar molecule, 4-chloro-3'-methoxy-[1,1'-biphenyl]-3-carbaldehyde, crystallizes in the orthorhombic space group P212121. researchgate.net

Detailed unit cell parameters for this compound are essential for unambiguous identification and for understanding its solid-state properties.

Table 1: Crystal Data and Structure Refinement for a Related Compound, 4-acetyl-2'-chlorobiphenyl

| Parameter | Value |

| Empirical formula | C14H11ClO |

| Formula weight | 230.69 |

| Temperature | Not Reported |

| Wavelength | Not Reported |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 4.00(1) Å, b = 38.51(1) Å, c = 7.52(1) Å, β = 100.07(8)° |

| Volume | Not Reported |

| Z | 4 |

| Density (calculated) | 1.34 g/cm³ |

| Density (measured) | 1.36 g/cm³ |

Data sourced from studies on 4-acetyl-2'-chlorobiphenyl, a closely related isomer. iucr.orgiucr.org

Bond Lengths, Bond Angles, and Torsional Angles in Crystalline State

X-ray diffraction studies provide precise measurements of the geometric parameters within the this compound molecule. The C(3)-Cl bond length is reported to be 1.745(6) Å. iucr.org This value is comparable to the C-Cl bond length of 1.738(10) Å found in 4-acetyl-2'-chlorobiphenyl. iucr.org

A key structural feature of biphenyl derivatives is the torsional angle, or dihedral angle, between the two phenyl rings. For this compound, this angle is 37.7(3)°. iucr.org This twist is a result of steric hindrance between the atoms on the two rings. For comparison, the dihedral angle in 4-acetyl-2'-chlorobiphenyl is 49.2°. iucr.orgiucr.org The acetyl group is not perfectly coplanar with the phenyl ring to which it is attached, with a rotation of 4.1(0.2)°. iucr.org

Table 2: Selected Bond Lengths and Torsional Angles for this compound and Related Compounds

| Compound | Bond/Angle | Value |

| This compound | C(3)-Cl bond length | 1.745(6) Å iucr.org |

| Phenyl-phenyl dihedral angle | 37.7(3)° iucr.org | |

| Acetyl group-phenyl ring rotation | 4.1(0.2)° iucr.org | |

| 4-acetyl-2'-chlorobiphenyl | C-Cl bond length | 1.738(10) Å iucr.org |

| Phenyl-phenyl dihedral angle | 49.2° iucr.orgiucr.org |

Intermolecular Contacts and Packing Arrangements

In the crystalline state, molecules of this compound are arranged in a specific pattern dictated by intermolecular forces. A notable feature of the crystal packing is the formation of non-bonded dimers by the acetyl groups across centers of symmetry. iucr.org The distance between the carbon of the methyl group (C14) and the oxygen atom of an adjacent molecule is 3.705(10) Å. iucr.org This type of interaction is also observed in the crystal structures of 4-acetyl-3'-bromobiphenyl (B15221225) and 4-acetyl-2'-chlorobiphenyl. iucr.org All other intermolecular contacts are reported to be normal van der Waals interactions. iucr.orgiucr.org

Chromatographic Methods for Quantitative Analysis and Purity Assessment

Chromatographic techniques are indispensable for the separation, quantification, and purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the trace analysis of this compound and its metabolites. This method offers high sensitivity and selectivity, which is crucial for detecting low concentrations of the compound in complex matrices, such as environmental or biological samples. For instance, GC-MS has been used to monitor metabolites of 4-chlorobiphenyl (B17849), a related compound, in degradation studies. Comprehensive two-dimensional GC (GCxGC) coupled with tandem mass spectrometry (MS/MS) provides even greater separation power and sensitivity for analyzing polychlorinated biphenyls (PCBs). gcms.cz

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-performance liquid chromatography (HPLC) is a versatile technique for assessing the purity of this compound and analyzing it within mixtures. Reverse-phase HPLC with UV detection is commonly employed for this purpose. The method can be optimized by adjusting the mobile phase composition, such as the ratio of acetonitrile (B52724) and water, and the type of stationary phase (e.g., C18) to achieve effective separation from impurities or other components in a mixture. HPLC is also valuable for chiral resolution of related biphenyl compounds when using a chiral column. cat-online.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational properties of this compound.

A comparative spectroscopic study of biphenyl derivatives, including 4-acetylbiphenyl, utilized Density Functional Theory (DFT) to investigate vibrational frequencies. tandfonline.comresearchgate.net For monochlorobiphenyls, characteristic Raman peaks can be used for isomer identification. researchgate.netd-nb.inforesearchgate.net For example, 3-chlorobiphenyl (B164846) exhibits a strong Raman peak around 680 cm⁻¹, which is not prominent in 4-chlorobiphenyl. researchgate.net The C-Cl stretching modes are also indicative of the substitution pattern. The presence of the acetyl group in this compound would be confirmed by a characteristic carbonyl (C=O) stretching frequency in the IR spectrum, typically around 1680 cm⁻¹.

Surface-Enhanced Raman Scattering (SERS) for Trace Detection and Isomer Differentiation

Surface-Enhanced Raman Scattering (SERS) represents a highly sensitive analytical technique capable of detecting molecules at extremely low concentrations. clinmedjournals.org The method leverages the massive enhancement of the Raman scattering signal—by factors of 10⁷ to 10¹⁵—that occurs when a molecule is adsorbed onto or in close proximity to a nanostructured metallic surface, typically made of gold or silver. clinmedjournals.org This enormous enhancement allows for the detection of trace levels of analytes, making SERS a powerful tool for monitoring environmental pollutants like polychlorinated biphenyls (PCBs) and their derivatives. clinmedjournals.orgnih.gov

While direct SERS studies on this compound are not extensively documented in publicly available literature, significant research on closely related monochlorobiphenyl isomers provides a strong foundation for understanding its SERS characteristics. d-nb.inforesearchgate.net Studies have successfully demonstrated that SERS, particularly when using silver (Ag) nanorod arrays as substrates, can detect and differentiate between 2-, 3-, and 4-chlorobiphenyl isomers at concentrations as low as 10⁻⁸ mol/L. d-nb.info This high sensitivity is crucial for environmental analysis where contaminants are often present in minute quantities. nih.gov

The ability to differentiate between isomers is a key advantage of SERS. rsc.org Isomers of chlorobiphenyls, due to their similar physical and chemical properties, are often difficult to distinguish using conventional methods. nih.gov However, their Raman spectra exhibit unique "fingerprints" based on their specific molecular structure. renishaw.com The position of the chlorine atom on the biphenyl structure influences the vibrational modes of the molecule, leading to distinct shifts in the Raman peaks. d-nb.inforesearchgate.net

Research combining experimental SERS with Density Functional Theory (DFT) simulations has been instrumental in identifying these characteristic spectral features. nih.gov For monochlorobiphenyls, key differences are observed in the C-C-C in-plane ring deformation modes. d-nb.inforesearchgate.net For instance, the SERS spectrum of 3-chlorobiphenyl, the parent structure of the target analyte, is characterized by a strong peak around 680 cm⁻¹, which is weak or negligible in the 4-chlorobiphenyl isomer. d-nb.inforesearchgate.net

For this compound, one would anticipate a SERS spectrum that combines the features of the 3-chlorobiphenyl backbone with a prominent peak from the acetyl group. The carbonyl (C=O) stretch of the acetyl group is expected to produce a strong and characteristic Raman band, typically in the 1680–1700 cm⁻¹ region, which would be a primary marker for its identification. The interaction and orientation of the molecule on the metallic nanostructure surface would also influence the relative intensities of the observed peaks.

The table below summarizes the key distinguishing Raman peaks for monochlorobiphenyl isomers based on published research, illustrating the principle of isomer differentiation that would be applied to acetylated derivatives.

Interactive Data Table: Characteristic Raman Peaks for Monochlorobiphenyl Isomer Differentiation

| Vibrational Mode Assignment | 2-chlorobiphenyl (cm⁻¹) | 3-chlorobiphenyl (cm⁻¹) | 4-chlorobiphenyl (cm⁻¹) | Reference |

|---|---|---|---|---|

| C-C-C in-plane bending (ring deformation) | ~432 (strong) | - | - | d-nb.inforesearchgate.net |

| C-C-C in-plane bending (ring deformation) | ~680 (strong) | ~680 (strong) | - (weak/absent) | d-nb.inforesearchgate.net |

| C-C-C in-plane bending (ring deformation) | ~760 (weak) | ~760 (weak) | ~760 (strong) | d-nb.inforesearchgate.net |

This table is generated based on data for monochlorobiphenyls to illustrate the SERS differentiation principle.

This analytical approach, combining the high sensitivity of SERS with the detailed structural information from vibrational modes, provides a rapid and effective method for the trace detection and specific identification of compounds like this compound, even in complex mixtures. nih.govd-nb.info

Reactivity, Chemical Transformations, and Derivative Synthesis of 4 Acetyl 3 Chlorobiphenyl

The chemical behavior of 4-Acetyl-3'-chlorobiphenyl is dictated by the functional groups present on its biphenyl (B1667301) scaffold: the acetyl group, the chlorine atom, and the two aromatic rings. These features allow for a range of chemical transformations, enabling the synthesis of various derivatives.

Biological and Environmental Research Aspects

Biological Activity and Mechanisms of Action

The biological activity of 4-Acetyl-3'-chlorobiphenyl is intrinsically linked to its chemical structure, particularly the acetyl and chloro functional groups on the biphenyl (B1667301) scaffold.

Research on analogous structures provides further insight. The biphenyl framework itself can interact with hydrophobic pockets within proteins, which can affect their stability and activity. Metabolites of chlorobiphenyls are known to interact with biological macromolecules, including proteins and DNA, which can lead to cytotoxic effects. smolecule.com For instance, studies on hydroxylated metabolites of the related 4-chlorobiphenyl (B17849) (PCB3) show they can be oxidized by enzymes like prostaglandin (B15479496) H synthase (PGHS) into highly reactive quinones, which are capable of damaging proteins and DNA. nih.govacs.orgacs.org This activation is particularly relevant in non-hepatic tissues where PGHS is present. acs.org

Structure-activity relationship (SAR) studies, which correlate a molecule's structure with its biological activity, offer valuable context for understanding this compound.

In one study focused on developing agonists for the orphan G protein-coupled receptor 88 (GPR88), a complex analog featuring a 4'-acetylbiphenyl moiety was synthesized and tested. acs.org The results showed that this acetyl-containing compound had a potency (EC50 = 923 nM) similar to the parent compound in the series. acs.org However, the study also noted that adding a chloro group to the 4'-position of the biphenyl core in a similar series of analogs led to lower potency, highlighting the sensitive nature of substitutions on the biphenyl scaffold. acs.org

4-Acetylbiphenyl (B160227): This compound possesses the acetyl group but lacks the chlorine atom. nih.gov Its reactivity and biological interactions are primarily dictated by the acetyl group and the biphenyl core. A comparative study on the fungicidal activity of biphenyl derivatives, including 4-Acetylbiphenyl, has been conducted to understand the structural requirements for such activity. researchgate.net

4-Chlorobiphenyl (PCB3): This compound has a chlorine atom at the 4-position but lacks the acetyl group. t3db.ca Its biological activity and toxicity are well-studied. It is known to be metabolized by the cytochrome P-450 system into hydroxylated metabolites. nih.gov Comparative studies have shown that the hydroxylated metabolite, 4-chloro-4'-biphenylol, is more effective at impairing mitochondrial functions than the parent 4-chlorobiphenyl, indicating that metabolism can lead to more biologically active products. nih.gov

1-(2'-Chloro-biphenyl-3-yl)-ethanone: This isomer, with a different substitution pattern, has been investigated for antimicrobial, anticancer, and anti-inflammatory effects. Its activity is attributed to interactions with specific enzymes and signaling pathways that regulate cellular processes like proliferation and apoptosis.

The presence of both the acetyl group and the chlorine atom in this compound creates a unique combination of electronic and steric properties that differentiates its potential biological activity from these related single-substitution compounds.

Structure-Activity Relationship (SAR) Studies with Analogs

Metabolic Pathways and Biotransformation

The biotransformation of this compound is presumed to follow pathways established for other lower-chlorinated biphenyls (PCBs), which are subject to metabolic activation into various intermediate and final products.

The metabolism of chlorobiphenyls is a complex process that can generate reactive intermediates. smolecule.com Although specific metabolite data for this compound is scarce, extensive research on its close analog, 4-chlorobiphenyl (PCB3), provides a robust model for its likely metabolic fate. nih.govacs.orgnih.gov

Metabolism of PCB3 in human-relevant HepG2 cells results in a complex mixture of metabolites. nih.govacs.org The initial steps involve oxidation to form monohydroxylated products, which can be further oxidized to dihydroxy metabolites like catechols and hydroquinones. oup.com A key intermediate in PCB3 metabolism is 3′,4′-dihydroxy-4-chlorobiphenyl (a catechol), which is then rapidly transformed through methylation and subsequent conjugation. acs.orgnih.gov These hydroxylated intermediates can undergo conjugation with glucuronic acid or sulfate (B86663) to form more water-soluble products that can be excreted. nih.govacs.orgmdpi.com

Another important enzyme, prostaglandin H synthase (PGHS), can metabolize dihydroxy-PCB metabolites into highly reactive and electrophilic quinones, which can bind to cellular macromolecules. nih.govacs.orgacs.org This pathway is significant in tissues with high PGHS activity, such as the prostate and breast. nih.govacs.org

Table 1: Identified Metabolite Classes from the Biotransformation of 4-Chlorobiphenyl (PCB3) in HepG2 Cells This table is based on data for the related compound 4-Chlorobiphenyl (PCB3) and serves as a model for the potential metabolism of this compound.

| Metabolite Class | Description | Detected Metabolites in PCB3 Studies | Reference |

|---|---|---|---|

| Monohydroxylated Metabolites | Initial oxidation products formed by the addition of one hydroxyl (-OH) group. | 3′-OH-PCB3, 4′-OH-PCB3, 3-OH-PCB3, 4-OH-PCB3 | acs.orgnih.gov |

| Dihydroxylated Metabolites | Products of a second oxidation, forming catechol or hydroquinone (B1673460) structures. | 3′,4′-di-OH-3 (4′-chloro-3,4-dihydroxybiphenyl) | acs.orgnih.gov |

| Sulfate Conjugates | Metabolites conjugated with a sulfate group for increased water solubility. | PCB3 sulfates, MeO-PCB3 sulfates | nih.govacs.org |

| Glucuronide Conjugates | Metabolites conjugated with glucuronic acid. | PCB3 glucuronides, MeO-PCB3 glucuronides | nih.govacs.org |

| Methoxylated Metabolites | Products formed by the methylation of catechol intermediates. | Hydroxylated-methoxylated PCBs | acs.orgnih.gov |

The primary enzymes responsible for initiating the metabolism of chlorobiphenyls are the cytochrome P450 (CYP450) monooxygenases. oup.comacs.org This superfamily of enzymes catalyzes the initial oxidation of PCBs to their hydroxylated metabolites. acs.orgmdpi.com Studies have shown that various CYP isoforms, particularly from the CYP1, CYP2, and CYP3 families, are involved in the metabolism of lower-chlorinated PCBs. acs.orgmdpi.com

The metabolism of 4-chlorobiphenyl (PCB3) is known to be catalyzed by CYP450 enzymes, which can form an arene oxide intermediate that rearranges to various hydroxylated products. oup.comnih.govd-nb.info The specific isoforms involved can influence the pattern of hydroxylation. Research on other PCBs confirms that human CYP1A1, CYP1A2, and CYP1B1 show significant activity towards less chlorinated congeners. mdpi.com Therefore, it is highly probable that the biotransformation of this compound is also initiated by one or more cytochrome P450 enzymes, leading to the formation of hydroxylated intermediates that can then enter further metabolic pathways. oup.comacs.org

Enzymatic Metabolism and Metabolite Identification

Formation of Reactive Intermediates (e.g., Arene Oxides, Quinones)

The metabolic activation of chlorobiphenyls, such as this compound, can lead to the formation of reactive intermediates. This process is a crucial area of research as these intermediates are often implicated in the toxic effects of the parent compounds. The biotransformation of chlorobiphenyls is primarily catalyzed by cytochrome P-450 enzymes. iarc.fr

One significant pathway involves the formation of arene oxide intermediates during the hydroxylation process catalyzed by cytochrome P-450. iarc.fracs.org For instance, studies on 4-chlorobiphenyl (PCB3), a structurally related compound, have shown that its metabolism likely proceeds through an arene oxide intermediate. iarc.fr These arene oxides are electrophilic and can covalently bind to cellular macromolecules like DNA and proteins, potentially leading to genotoxicity and other adverse cellular effects. nih.govacs.org

Another critical activation pathway involves the oxidation of dihydroxy-metabolites (catechols and hydroquinones) to reactive semiquinones and quinones. acs.orgacs.org Research on PCB3 has demonstrated that a key metabolite, 4'-chloro-3,4-dihydroxybiphenyl, can be oxidized to a reactive and toxic PCB3 quinone. nih.govnih.gov These quinones are also highly reactive and can form adducts with cellular nucleophiles. iarc.fr The formation of quinone-derived protein adducts has been observed in vivo in rats treated with certain PCB congeners. iarc.fr It is believed that these reactive intermediates, including both arene oxides and quinones, are responsible for the DNA adducts formed during the metabolism of some chlorobiphenyls. iarc.fr

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Following the initial oxidative metabolism (Phase I), the resulting hydroxylated metabolites of chlorobiphenyls often undergo Phase II conjugation reactions. nih.gov These reactions involve the addition of endogenous hydrophilic molecules, which generally increases the water solubility of the metabolites, facilitating their excretion from the body. nih.govuomus.edu.iqnumberanalytics.com The primary conjugation reactions for hydroxylated chlorobiphenyls are glucuronidation and sulfation. acs.orgnih.gov

Glucuronidation is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). numberanalytics.comlongdom.org This process involves the transfer of a glucuronic acid moiety from the coenzyme UDP-glucuronic acid (UDPGA) to the hydroxyl group of the metabolite. numberanalytics.comlongdom.org Studies on 4-chlorobiphenyl (PCB3) have shown that its hydroxylated metabolites are converted to glucuronide conjugates. acs.orgnih.gov For example, 4′-PCB3 glucuronide has been identified as a metabolite in HepG2 cells. acs.org However, the capacity for glucuronidation can vary, and in some cases, it may be a less prominent pathway compared to sulfation. acs.orgnih.gov

Sulfation is another major conjugation pathway, catalyzed by sulfotransferases (SULTs). numberanalytics.comlongdom.org These enzymes transfer a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxylated metabolite. numberanalytics.comlongdom.org Research on PCB3 metabolism has revealed the formation of various sulfate conjugates. acs.orgnih.gov In some biological systems, sulfation appears to be a more dominant pathway than glucuronidation for certain hydroxylated chlorobiphenyls. acs.orgnih.gov For instance, in HepG2 cells, PCB3 metabolites were extensively sulfated. nih.gov

These conjugation reactions are crucial for the detoxification and elimination of chlorobiphenyl metabolites. uomus.edu.iq The resulting glucuronide and sulfate conjugates are more polar and readily excretable in urine or bile. longdom.org

Isotope-Labeled Derivatives in Metabolic Pathway Analysis

The use of isotope-labeled derivatives is a powerful technique for elucidating the complex metabolic pathways of compounds like this compound. By replacing one or more atoms in the molecule with a stable, heavier isotope (e.g., deuterium (B1214612) (²H or D) or carbon-13 (¹³C)), researchers can precisely track the compound and its metabolites through biological systems.

This methodology is instrumental in several key research applications:

Metabolic Fate Studies : Isotope-labeled compounds allow for the investigation of the in vivo metabolic fate of a parent compound. googleapis.com Mass spectrometry (MS) can distinguish between the labeled compound and its unlabeled counterparts, enabling the precise tracking of biotransformation intermediates.

Stable Isotope Probing (SIP) : In environmental studies, SIP can be used to identify which microorganisms in a sample are capable of assimilating and degrading the compound.

Kinetic Isotope Effects (KIE) : By comparing the reaction rates of labeled versus unlabeled compounds, researchers can study the mechanisms of enzymatic cleavage, providing insights into the specific bonds broken during metabolism.

For example, deuterated or ¹³C-labeled analogs of chlorobiphenyls can be synthesized and used in metabolic studies to identify and quantify metabolites formed in vitro or in vivo. googleapis.com This approach has been crucial in understanding the biotransformation of various xenobiotics, aiding in the design of safer and more effective chemical compounds. googleapis.com

Environmental Presence and Fate

Detection in Environmental Samples (Sediments, Sludge)